1-Adamantan-1-yl-3-(2-hydroxyethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

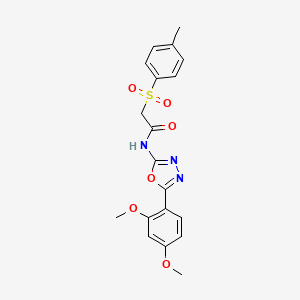

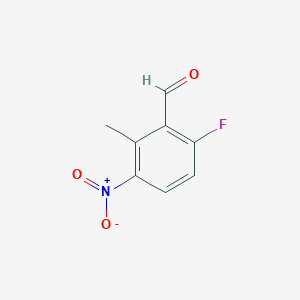

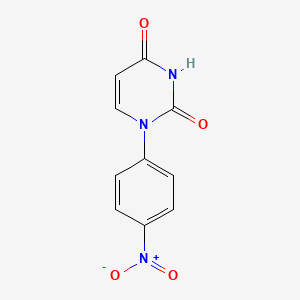

“1-Adamantan-1-yl-3-(2-hydroxyethyl)urea” is a chemical compound with the CAS Number: 120615-92-1 . It has a molecular weight of 238.33 . The IUPAC name for this compound is N-(1-adamantyl)-N’-(2-hydroxyethyl)urea .

Molecular Structure Analysis

The InChI code for “1-Adamantan-1-yl-3-(2-hydroxyethyl)urea” is 1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

“1-Adamantan-1-yl-3-(2-hydroxyethyl)urea” is a solid substance . Its molecular weight is 238.33 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Urease Inhibition and Medical Applications

1-Adamantan-1-yl-3-(2-hydroxyethyl)urea, as a urea derivative, may have relevance in the context of urease inhibition, which is significant for treating infections and managing urea levels in various medical and agricultural scenarios. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in conditions like gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. Urease inhibitors, including urea derivatives, are explored for their potential to treat these infections. However, the only clinically used urease inhibitor, acetohydroxamic acid, shows severe side effects, indicating a need for alternative compounds with improved safety profiles (Kosikowska & Berlicki, 2011).

Biosensors for Urea Detection

The development of urea biosensors leverages the unique properties of urea derivatives for detecting and quantifying urea concentration. These biosensors are crucial for diagnosing and managing diseases related to abnormal urea levels, such as renal failure, hepatic failure, and various metabolic disorders. Advanced materials, including nanoparticles and conducting polymers, are utilized to enhance the sensitivity and specificity of these biosensors, indicating the utility of urea derivatives in the technological advancement of medical diagnostics (Botewad et al., 2021).

Neurodegenerative Diseases Treatment

Compounds with an adamantane structure, like 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea, show promise in treating neurodegenerative diseases. Adamantane derivatives, including amantadine and memantine, are already used for dementia, Alzheimer's, and Parkinson's disease treatments. The structural properties of these compounds, particularly their ability to modulate neurotransmitter systems, highlight the potential of adamantane-based scaffolds in developing new therapeutic agents for neurodegenerative conditions (Dembitsky et al., 2020).

Agricultural Enhancements

The use of urea as a nitrogen fertilizer in agriculture is widespread, but its efficiency can be compromised by volatilization and other losses. Research into urease inhibitors, including adamantane derivatives, aims to improve the agronomic efficiency of urea fertilizers by reducing ammonia loss, thereby enhancing nitrogen utilization by plants. This not only improves crop yields but also minimizes environmental pollution associated with nitrogen fertilizers (Cantarella et al., 2018).

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-(2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHYFNMMUBVBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantan-1-yl-3-(2-hydroxyethyl)urea | |

CAS RN |

120615-92-1 |

Source

|

| Record name | 1-(1-Adamantyl)-3-(2-hydroxyethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-ADAMANTYL)-3-(2-HYDROXYETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X28Y8N3KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)

![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)

![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)